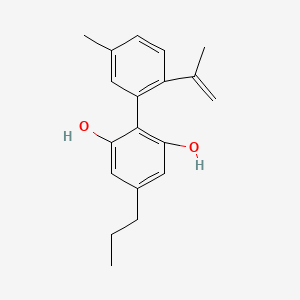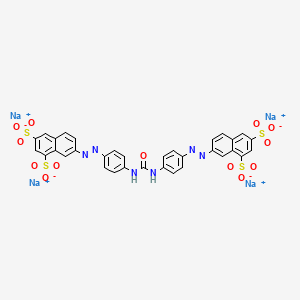
1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes naphthalene and phenyleneazo groups, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt typically involves the diazotization of 7-Aminonaphthalene-1,3-disulfonic acid followed by coupling with 2-Amino-4-methylanisole . The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the azo groups, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines.
科学的研究の応用
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,5-Naphthalenedisulfonic acid: Another naphthalene derivative with similar sulfonic acid groups.
2-Amino-4-methylanisole: A compound used in the synthesis of the target compound.
Uniqueness
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt stands out due to its complex structure and versatile applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a unique and valuable compound in both academic and industrial settings .
特性
CAS番号 |
71598-15-7 |
|---|---|
分子式 |
C33H20N6Na4O13S4 |
分子量 |
928.8 g/mol |
IUPAC名 |
tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C33H24N6O13S4.4Na/c40-33(34-21-5-9-23(10-6-21)36-38-25-3-1-19-13-27(53(41,42)43)17-31(29(19)15-25)55(47,48)49)35-22-7-11-24(12-8-22)37-39-26-4-2-20-14-28(54(44,45)46)18-32(30(20)16-26)56(50,51)52;;;;/h1-18H,(H2,34,35,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4 |
InChIキー |
HPFQZTRMRRPKIG-UHFFFAOYSA-J |
正規SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



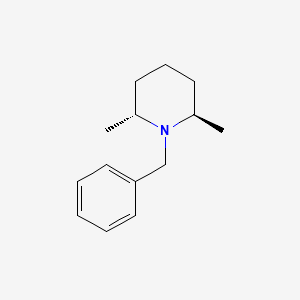
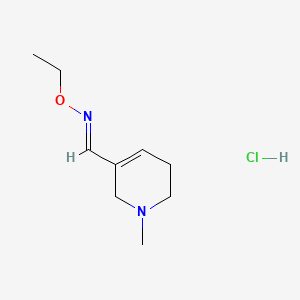
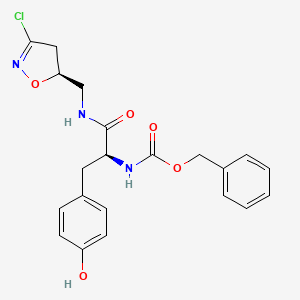
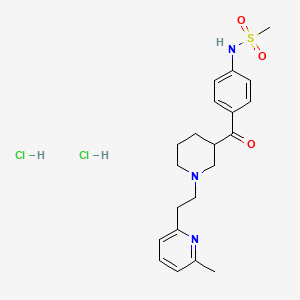
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
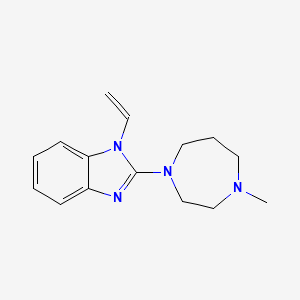


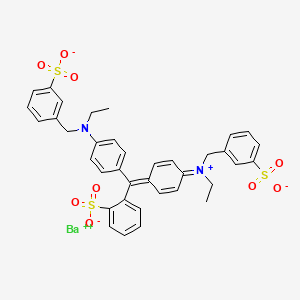
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)
